1,3-Dimethoxy-2-(2-nitrobenzene-1-sulfonyl)benzene
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Overview
Description
1,3-Dimethoxy-2-(2-nitrobenzene-1-sulfonyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with two methoxy groups, a nitro group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-2-(2-nitrobenzene-1-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of 1,3-dimethoxybenzene to introduce the nitro group. This is followed by sulfonation to add the sulfonyl group. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-2-(2-nitrobenzene-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions due to the presence of the aromatic ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Reduction: Formation of 1,3-dimethoxy-2-(2-aminobenzene-1-sulfonyl)benzene.
Oxidation: Formation of 1,3-dimethoxy-2-(2-nitrobenzene-1-sulfonyl)benzoic acid.
Scientific Research Applications
1,3-Dimethoxy-2-(2-nitrobenzene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-2-(2-nitrobenzene-1-sulfonyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the nitro and sulfonyl groups, making it less reactive.
2-Nitrobenzenesulfonyl Chloride: Contains a sulfonyl chloride group instead of methoxy groups.
1,3-Dimethyl-2-nitrobenzene: Similar structure but with methyl groups instead of methoxy groups
Uniqueness
1,3-Dimethoxy-2-(2-nitrobenzene-1-sulfonyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, sulfonyl) groups allows for versatile chemical transformations and interactions.
Properties
CAS No. |
61174-25-2 |
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Molecular Formula |
C14H13NO6S |
Molecular Weight |
323.32 g/mol |
IUPAC Name |
1,3-dimethoxy-2-(2-nitrophenyl)sulfonylbenzene |
InChI |
InChI=1S/C14H13NO6S/c1-20-11-7-5-8-12(21-2)14(11)22(18,19)13-9-4-3-6-10(13)15(16)17/h3-9H,1-2H3 |
InChI Key |
LPHZPPJOFVDWFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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